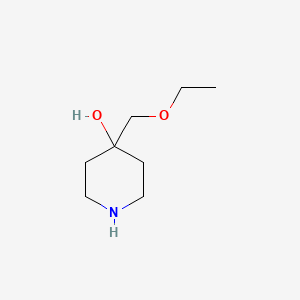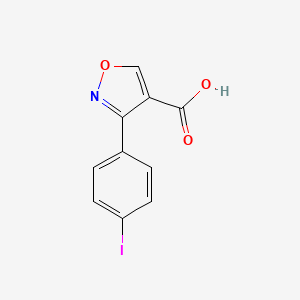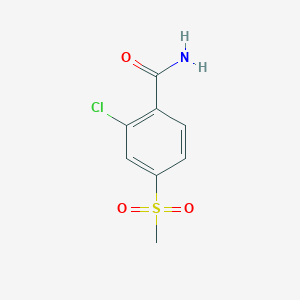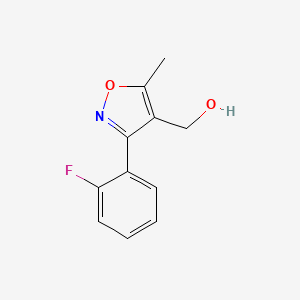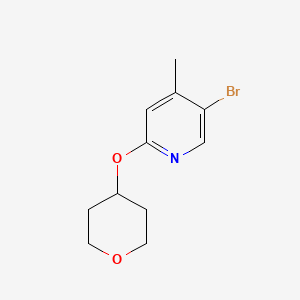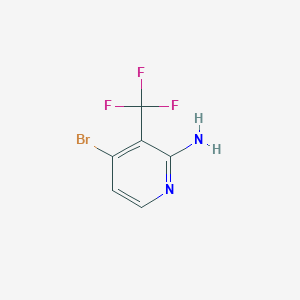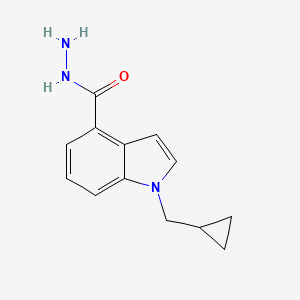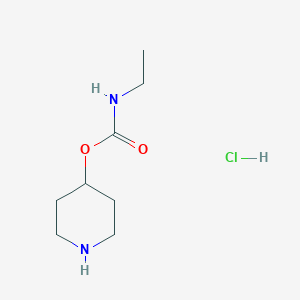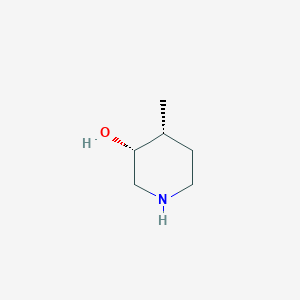
tert-ブチル 4-(1H-ピラゾール-3-イル)ピペリジン-1-カルボキシレート
概要
説明
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is a chemical compound with the molecular formula C19H32BN3O4. It is primarily used as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals. This compound is known for its stability and reactivity, making it a valuable component in organic synthesis and medicinal chemistry .
科学的研究の応用
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including anti-inflammatory and anti-cancer agents.
Industry: The compound is used in the production of fine chemicals and advanced materials
生化学分析
Biochemical Properties
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, which are crucial for cellular signaling and regulation. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity. For instance, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction .
Cellular Effects
The effects of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and differentiation . Additionally, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes involved in cellular metabolism and growth .
Molecular Mechanism
At the molecular level, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of the target molecule, thereby influencing downstream signaling pathways and cellular responses. For instance, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to a decrease in kinase-mediated phosphorylation events . Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . In vivo studies have indicated that the compound can undergo metabolic degradation, leading to the formation of various metabolites . Long-term exposure to Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes result in the formation of several metabolites that can have distinct biological activities. Additionally, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, which facilitate its uptake and efflux . Once inside the cell, Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate typically involves a multi-step process. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material.
Industrial Production Methods
In industrial settings, the production of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is scaled up using similar synthetic routes but optimized for larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are often employed for purification .
化学反応の分析
Types of Reactions
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyrazole ring can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce complex organic molecules with potential pharmaceutical applications .
作用機序
The mechanism of action of Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- 1-(1-Boc-4-piperidyl)pyrazole-4-boronic acid pinacol ester
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
Tert-butyl 4-(1H-pyrazol-3-YL)piperidine-1-carboxylate is unique due to its specific structure, which combines a piperidine ring with a pyrazole moiety and a tert-butyl ester group. This combination imparts distinct chemical properties, such as stability and reactivity, making it a valuable intermediate in the synthesis of complex organic molecules .
特性
IUPAC Name |
tert-butyl 4-(1H-pyrazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-8-5-10(6-9-16)11-4-7-14-15-11/h4,7,10H,5-6,8-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOZGYVJVHYVBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
278798-07-5 | |
| Record name | tert-butyl 4-(1H-pyrazol-3-yl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
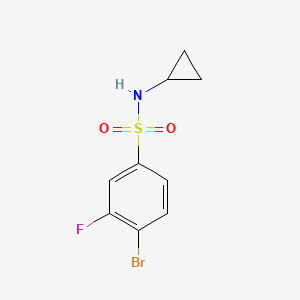
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)


